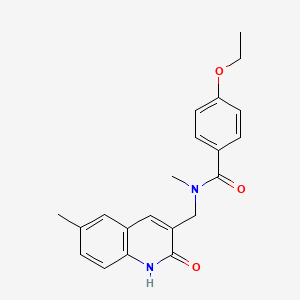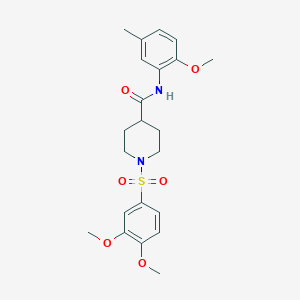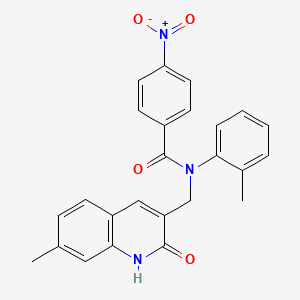
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, commonly known as HMN-214, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of HMN-214 involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. HMN-214 has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
HMN-214 has been shown to have both biochemical and physiological effects. Biochemically, HMN-214 inhibits tubulin polymerization and HSP90 activity, leading to cell cycle arrest and apoptosis. Physiologically, HMN-214 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMN-214 in lab experiments is its specificity for tubulin and HSP90, which reduces the potential for off-target effects. However, one limitation is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research involving HMN-214. One direction is to investigate its use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research could be done to optimize the synthesis and formulation of HMN-214 to improve its solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of HMN-214 involves several steps, including the reaction of 2,7-dimethyl-3-aminomethylquinoline with 4-nitrobenzoyl chloride, followed by reduction with sodium borohydride to yield the intermediate product. The intermediate product is then reacted with o-tolyl isocyanate to produce the final product, HMN-214.
Applications De Recherche Scientifique
HMN-214 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HMN-214 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-8-19-14-20(24(29)26-22(19)13-16)15-27(23-6-4-3-5-17(23)2)25(30)18-9-11-21(12-10-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKYGNUEDNBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

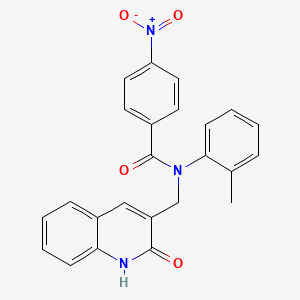


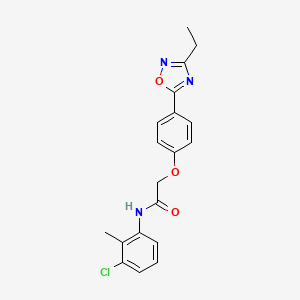
![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)
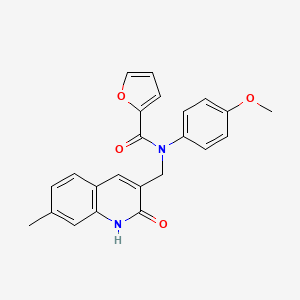
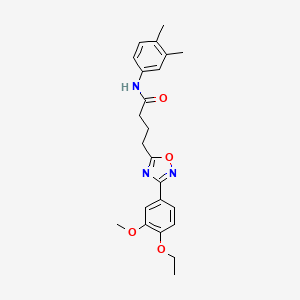
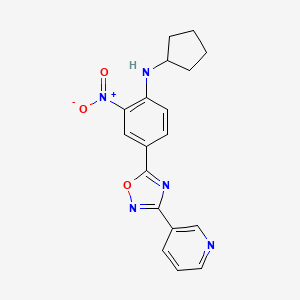

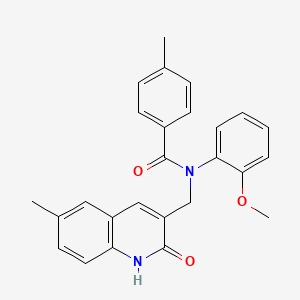
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
